molecular formula C10H18O4 B016432 Methyl hydrogen azelate CAS No. 2104-19-0

Methyl hydrogen azelate

Cat. No. B016432
CAS RN: 2104-19-0
M. Wt: 202.25 g/mol
InChI Key: VVWPSAPZUZXYCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl hydrogen azelate has been explored to determine the most effective method for its preparation. Yasukawa and Abe (1964) investigated the equilibrium constant in the esterification process between azelaic acid and methanol at 90°C and 1 atm, establishing a suitable equilibrium composition for the synthesis of methyl hydrogen azelate. Additionally, they explored the hydrolysis of dimethyl azelate using sodium hydroxide and barium hydroxide in methanol, concluding that the equilibrium method provided superior results compared to the other methods investigated (Yasukawa & Abe, 1964).

Molecular Structure Analysis

Although specific studies on the molecular structure analysis of methyl hydrogen azelate were not identified in the search, the synthesis process and the equilibrium between its molecular components suggest a complex interaction of elements that define its molecular structure. Understanding these interactions is crucial for synthesizing and applying methyl hydrogen azelate in various scientific fields.

Chemical Reactions and Properties

Behr, Tenhumberg, and Wintzer (2013) discussed the oxidative cleavage of alkenes leading to the formation of carboxylic acids, such as azelaic acid from the ozonolysis of oleic acid. They proposed a catalytic process using hydrogen peroxide as an oxidant to produce azelaic acid monomethyl ester, which is related to the synthesis of methyl hydrogen azelate, showcasing its chemical reactions and properties (Behr, Tenhumberg, & Wintzer, 2013).

Scientific Research Applications

  • Fluorescence Imaging in Live Zebrafish : MeRho-Az, a probe that includes methyl hydrogen azelate, is used for rapid and selective fluorescence imaging. It is particularly effective for 3D imaging in live zebrafish intestinal tracts, aiding the understanding of chemical signaling in complex multicellular systems (Hammers et al., 2015).

  • Mass Spectrometry in Organic Chemistry : Methyl hydrogen azelate has been proposed in the study of mass spectra of aliphatic dicarboxylic acids and their esters. It aids in understanding the formation of cyclic structures in mass spectrometry analysis (Harrison et al., 1988).

  • Catalytic Oxidative Cleavage : In the synthesis of azelaic acid, methyl hydrogen azelate is produced as a byproduct in the ruthenium-catalyzed oxidative cleavage of methyl oleate with hydrogen peroxide. This process is considered cost-effective and environmentally friendly (Behr et al., 2013).

  • Photocatalytic Hydrogen Generation : Methyl hydrogen azelate is involved in the photocatalytic hydrogen generation from hydriodic acid, showing potential for photovoltaic applications (Park et al., 2016).

  • Proton Conductivity in Molecular Crystals : 2-Methylimidazole azelate, a derivative, demonstrates promising conductivity, particularly significant at high temperatures, indicating potential applications in electronics and materials science (Ławniczak et al., 2009).

  • Esterification Reactions : Ethyl hydrogen azelate can be synthesized using castor oil by the esterification reaction of azelaic acid with diethyl azelate. This showcases its potential in organic synthesis and industrial applications (Shi-bin, 2006).

Future Directions

Azelaic acid, from which Methyl hydrogen azelate is derived, is predicted to have a market worth of USD 160 million by 20233. Its applications include pharmacological ingredients, polymers, plastics, lubricants, and materials for electronics3. This suggests a promising future for Methyl hydrogen azelate in various industries.


Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the specific sources or conduct further research.


properties

IUPAC Name

9-methoxy-9-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWPSAPZUZXYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175253
Record name Methyl hydrogen azelate
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl hydrogen azelate

CAS RN

2104-19-0
Record name Monomethyl azelate
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Record name Monomethyl azelate
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Record name Monomethyl azelate
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Record name Methyl hydrogen azelate
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Record name Methyl hydrogen azelate
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Record name MONOMETHYL AZELATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
T YASUKAWA, S ABE - Journal of Japan Oil Chemists' Society, 1964 - jstage.jst.go.jp
… method for preparation of methyl hydrogen azelate by the … of azelaic acid, methyl hydrogen azelate and dimethyl azelate … product for preparing methyl hydrogen azelate. The hydrolysis …
Number of citations: 0 www.jstage.jst.go.jp
T YASUKAWA, S ABE - Journal of Japan Oil Chemists' Society, 1964 - jstage.jst.go.jp
… of Brown-Walker electrolytic oxidation of methyl hydrogen azelate. The free acid was separated … On the other hand, 8-oxycaprylic acid was prepared from methyl hydrogen azelate by the …
Number of citations: 0 www.jstage.jst.go.jp
S Yoshikawa, OK Kim - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
… The polymeric sulfonic acid with a strong hydrophobic character was more effective; 69% sulfonated polystyrenesulfonic acid, for example, hydrolyzed methyl hydrogen azelate in water …
Number of citations: 30 www.journal.csj.jp
RP Linstead, JC Lunt, BCL Weedon - Journal of the Chemical Society …, 1950 - pubs.rsc.org
… methyl hydrogen p-methylglutarate (IV) led A mixture of the latter with methyl hydrogen azelate on … similar electrolysis of (V) and methyl hydrogen azelate, in the molar proportions 1 : 2, …
Number of citations: 29 0-pubs-rsc-org.brum.beds.ac.uk
GT Morgan, E Walton - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… Methyl p-Arsonoazelanilute (I ; ?a = 7, R = OMe),-Sodium p-arsanilate (1 g.), N-sodium hydroxide (4 cc), and the acid chloride of methyl hydrogen azelate (1.5 cc) were shaken together. …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
RP Linstead, JC Lunt, BCL Weedon - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… mixtures of methyl hydrogen azelate with (-)- and (+)-3-methylundecanoic acid respectively. … A mixture of (+)-D-3-methylundecanoic acid (5 g., 0-025 mol.) and methyl hydrogen azelate (…
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk
I Björkhem, H Danielsson - European Journal of Biochemistry, 1970 - Wiley Online Library
… This acid was prepared by electrolytic coupling of isovaleric acid with methyl hydrogen azelate and of the resulting 10-methylundecanoic acid with tritium-labeled methyl hydrogen …
EH Farmer, FA Van den Heuvel - Journal of the Chemical Society …, 1936 - pubs.rsc.org
… refraction ; it yielded a crystalline tetrabromide, recognised as a tetrabromo-derivative of elzostearic acid ; furthermore it yielded n-valeric acid, azelaic acid (methyl hydrogen azelate …
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
Y Sadao, K Oh-Kil - Bulletin of the Chemical Society of Japan, 1966 - cir.nii.ac.jp
… The polymeric sulfonic acid with a strong hydrophobic character was more effective; 69% sulfonated polystyrene-sulfonic acid, for example, hydrolyzed methyl hydrogen azelate in water …
Number of citations: 0 cir.nii.ac.jp
FLM Pattison, RG Woolford - Journal of the American Chemical …, 1957 - ACS Publications
… The anodic coupling of Illb and methyl hydrogen azelate followed by hydrolysis of the resultant mixture gave the two symmetrical products, 1,20difluoro-9,12-dimethyleicosane (23%) …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk

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